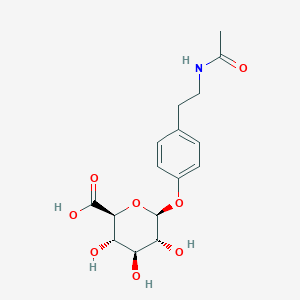

N-Acetyltyramine Glucuronide

Description

BenchChem offers high-quality N-Acetyltyramine Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyltyramine Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO8 |

|---|---|

Molecular Weight |

355.34 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |

InChI Key |

DDAQSNRNVPNZJX-JHZZJYKESA-N |

Isomeric SMILES |

CC(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The N-Acetyltyramine-O,β-Glucuronide (NATOG) Metabolic Pathway: A Host-Parasite Chimeric Biomarker in Nematode Infections

Executive Summary

The global effort to eliminate onchocerciasis (river blindness)—a neglected tropical disease caused by the filarial nematode Onchocerca volvulus—has long been hindered by the lack of non-invasive, highly specific diagnostic tools capable of detecting active adult worm infections[1]. Traditional diagnostics rely on painful skin snips or serological assays that cannot distinguish between past exposure and active infection.

Through advanced urine metabolome mining, researchers identified N-acetyltyramine-O,β-glucuronide (NATOG) as a breakthrough biomarker[1]. NATOG is unique because it is a "chimeric" metabolite: its biosynthesis requires a sequential, cross-species metabolic pathway that begins in the parasitic nematode (and its endosymbiotic bacteria) and terminates in the human host's detoxification organs[1]. This whitepaper dissects the biochemical causality of the NATOG pathway, the quantitative dynamics of the biomarker, and the self-validating analytical methodologies required for its quantification.

The Biochemical Causality: A Cross-Species Metabolic Pathway

The production of NATOG is not a simple byproduct of human metabolism; it is a direct readout of the metabolic interplay between O. volvulus, its endosymbiotic bacterium Wolbachia, and the human host[1],[2].

Phase I: Nematode Neurotransmitter Regulation (Parasite)

In nematodes, tyramine functions as a critical trace amine neurotransmitter regulating locomotion, pharyngeal pumping, and development[1]. To prevent neurotoxicity, excess tyramine must be deactivated before excretion.

-

Decarboxylation : L-tyrosine is converted to tyramine by the enzyme Tyrosine Decarboxylase (TDC) within the nematode[1].

-

N-Acetylation : Tyramine is deactivated via N-acetylation to form N-acetyltyramine. This step is catalyzed by an Arylalkylamine N-acetyltransferase (AANAT)[1]. Crucially, metabolic pathway investigations suggest that the endosymbiotic bacterium Wolbachia—which is essential for O. volvulus survival and fertility—plays a vital role in providing or supporting this N-acetyltransferase activity[2].

Phase II: Xenobiotic Clearance (Human Host)

Once the nematode secretes the inactive N-acetyltyramine into the human bloodstream, the host's detoxification machinery takes over. 3. Glucuronidation : In the human liver and kidneys, UDP-glucuronosyltransferases (UGTs) recognize the phenol moiety of N-acetyltyramine. The UGTs conjugate glucuronic acid to the molecule, converting it into the highly hydrophilic N-acetyltyramine-O,β-glucuronide (NATOG)[1]. 4. Excretion : NATOG is subsequently cleared by the kidneys and concentrated in the urine, providing a non-invasive window into the parasite's metabolic activity[1].

Cross-species metabolic pathway of NATOG from nematode neurotransmitter to human urinary biomarker.

Quantitative Biomarker Dynamics

The diagnostic trustworthiness of NATOG lies in its direct correlation with active worm metabolism. When patients are treated with doxycycline—an antibiotic that specifically kills the Wolbachia endosymbiont, thereby sterilizing and eventually killing the adult female worms—urinary NATOG concentrations drop significantly[1].

However, the biomarker's sensitivity is dependent on the parasite burden. In amicrofilaridermic individuals (those with very low or no microfilariae in the skin), NATOG levels often fall below the diagnostic threshold, indicating its primary utility is in monitoring high-burden infections and treatment efficacy[3].

Table 1: Urinary NATOG Concentrations Across Patient Cohorts

| Patient Cohort / Treatment Status | Mean NATOG Concentration (μM) | Clinical Significance |

| Active O. volvulus (Placebo-treated) | 33.5 ± 10.7 μM | High baseline metabolism of active, fertile adult worms[1]. |

| Active O. volvulus (Doxycycline-treated) | 9.5 ± 1.7 μM | Depletion of Wolbachia disrupts nematode metabolism and AANAT activity[1]. |

| Amicrofilaridermic Individuals | < 10.0 μM (in 95% of cases) | Low parasite burden yields insufficient NATOG for standalone diagnosis[3]. |

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To accurately quantify NATOG in a highly complex matrix like human urine, researchers employ Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)[1],[3]. This protocol is designed as a self-validating system: the inclusion of an isotope-labeled internal standard ensures that any matrix-induced ion suppression or extraction losses are mathematically corrected, ensuring absolute quantification.

Step-by-Step Experimental Workflow

-

Sample Preparation & Internal Standardization :

-

Causality: Urine contains thousands of endogenous metabolites that can interfere with ionization.

-

Action: Aliquot 50 μL of mid-stream human urine. Immediately spike with 10 μM of a heavy-isotope internal standard (e.g., d4-NATOG). The internal standard behaves identically to NATOG during chromatography but is distinguished by its heavier mass, acting as a self-correcting baseline for recovery calculations[3].

-

-

Protein Precipitation & Filtration :

-

Action: Add 150 μL of ice-cold acetonitrile to precipitate residual proteins. Centrifuge at 14,000 × g for 10 minutes. Pass the supernatant through a 0.22 μm filter to protect the LC column from micro-particulates.

-

-

Liquid Chromatography (LC) Separation :

-

Causality: Reverse-phase chromatography separates NATOG from highly polar urinary salts and non-polar lipids.

-

Action: Inject 5 μL onto a C18 reverse-phase column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over a 10-minute run.

-

-

Tandem Mass Spectrometry (MRM Mode) :

-

Causality: Multiple Reaction Monitoring (MRM) provides ultimate specificity by filtering for the exact parent mass of NATOG, fragmenting it, and quantifying a specific structural fragment.

-

Action: Operate the MS in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for NATOG (e.g., m/z 356 → m/z 120) and the corresponding transition for the internal standard.

-

-

Data Validation & Diagnostic Output :

-

Action: Construct a calibration curve using matrix-matched standards (0.1 μM to 100 μM). Ensure the coefficient of determination (

) is >0.99. Calculate the absolute concentration of NATOG in the sample. Concentrations > 10 μM generally indicate an active, high-burden O. volvulus infection[3].

-

Step-by-step LC-MS/MS experimental workflow for the quantification of urinary NATOG.

References

1.[1] Onchocerca volvulus-neurotransmitter tyramine is a biomarker for river blindness - PNAS -[Link] 2.[2] Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC -[Link] 3.[3] Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - Parasites & Vectors -[Link]

Sources

relationship between tyramine metabolism and N-acetyltyramine glucuronide

An In-Depth Technical Guide on the Relationship Between Tyramine Metabolism and N-acetyltyramine Glucuronide

Abstract

This technical guide provides a comprehensive examination of the metabolic pathway that converts the biogenic amine tyramine into its terminal, detoxified metabolite, N-acetyltyramine glucuronide. We will explore the enzymatic cascades, key intermediates, and the physiological and analytical significance of this pathway. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating understanding of the topic. Key enzymatic steps involving Arylamine N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs) are detailed, alongside validated protocols for their characterization and the quantification of the key metabolite, N-acetyltyramine glucuronide.

Introduction: The Physiological and Toxicological Context of Tyramine

Tyramine, or 4-(2-aminoethyl)phenol, is a naturally occurring trace amine derived from the decarboxylation of the amino acid tyrosine.[1] It is found endogenously in humans and other mammals, where it can act as a neuromodulator.[2] However, its primary significance in clinical and pharmaceutical science stems from its presence in various fermented, aged, or spoiled foods like aged cheeses, cured meats, and some wines.[1][]

When ingested, tyramine acts as an indirect sympathomimetic agent. It can be taken up into sympathetic nerve terminals and displace stored catecholamines, such as norepinephrine, leading to their release and subsequent vasoconstriction.[1] In individuals with compromised monoamine metabolism, particularly those taking Monoamine Oxidase Inhibitors (MAOIs), the ingestion of tyramine-rich foods can lead to a dangerous hypertensive crisis known as the "cheese reaction".[2][]

The body has evolved robust detoxification pathways to handle ingested tyramine, preventing most individuals from experiencing adverse effects.[2] While oxidative deamination by Monoamine Oxidase A (MAO-A) is the principal route of tyramine catabolism, a secondary, yet crucial, pathway involves N-acetylation followed by glucuronidation.[][4] This guide focuses on this latter pathway, culminating in the formation of N-acetyltyramine glucuronide.

The Metabolic Journey: From Tyramine to N-acetyltyramine Glucuronide

The conversion of tyramine to its glucuronidated conjugate is a two-step process, representative of classic Phase I (functionalization) and Phase II (conjugation) xenobiotic metabolism.

Step 1: N-Acetylation of Tyramine

The initial metabolic step is the acetylation of the primary amino group of tyramine to form N-acetyltyramine. This reaction is catalyzed by the enzyme family of Arylamine N-acetyltransferases (NATs), utilizing acetyl-CoA as the acetyl group donor.[5][6]

Enzymology and Rationale: The N-acetylation of tyramine effectively neutralizes its sympathomimetic activity. The resulting product, N-acetyltyramine, is not a substrate for monoamine oxidase (MAO), meaning it cannot be catabolized via the primary oxidative pathway.[5][6] This makes N-acetylation a critical detoxification and inactivation step. The highest NAT activity towards tyramine is found in the liver and brain.[5]

N-acetyltyramine itself is not merely a metabolic byproduct; it has been identified as a quorum-sensing inhibitor in bacteria and plays a role as a neurotransmitter precursor in invertebrates.[7][8]

Step 2: Glucuronidation of N-acetyltyramine

N-acetyltyramine, now containing a phenolic hydroxyl group, is a substrate for Phase II conjugation. The primary reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10] This enzyme transfers a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to the hydroxyl group of N-acetyltyramine, forming N-acetyltyramine-O-glucuronide.

Enzymology and Rationale: Glucuronidation is arguably the most important Phase II metabolic reaction.[10] The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the substrate.[11] This transformation facilitates the excretion of the metabolite from the body, primarily via the urine, preventing its accumulation and potential toxicity. The resulting N-acetyltyramine glucuronide is a stable, water-soluble, and readily excretable end-product.

The overall metabolic cascade is visualized in the diagram below.

A Case Study in Biomarker Development: NATOG in Onchocerciasis

The physiological pathway described above has a remarkable and highly specific application in the diagnosis of Onchocerciasis, or "river blindness". This disease is caused by the parasitic nematode Onchocerca volvulus.[12] Research has shown that the parasite itself performs the N-acetylation of tyramine, but lacks the machinery for glucuronidation.[13] The resulting N-acetyltyramine is secreted into the human host, who then glucuronidates it to form N-acetyltyramine-O-glucuronide (NATOG).[13]

Because this final step is performed by the human host on a parasite-derived precursor, NATOG has emerged as a highly specific urinary biomarker for active O. volvulus infection.[12][14] Its levels in urine can be used to monitor the presence of the parasite and the efficacy of treatment.[13][15] This provides an authoritative example of the pathway's relevance in clinical diagnostics.

Experimental Protocols & Methodologies

As a Senior Application Scientist, it is imperative to ground theory in robust, reproducible experimental design. The following sections provide detailed protocols for investigating this metabolic pathway.

Protocol 1: In Vitro Characterization of N-acetyltyramine Formation

This protocol details an enzyme kinetic study to characterize the N-acetylation of tyramine using liver microsomes, a common source of drug-metabolizing enzymes.

Causality Behind Experimental Choices:

-

Liver Microsomes: Chosen as they are a rich source of NAT enzymes.[5]

-

MAO Inhibitor: A MAO inhibitor (e.g., pargyline) is included to block the primary, competing metabolic pathway for tyramine, ensuring that substrate loss is primarily due to N-acetylation.[16]

-

Acetyl-CoA: This is the essential co-substrate for the NAT enzyme and must be supplied in non-limiting concentrations.[6]

-

LC-MS/MS Detection: Provides the sensitivity and specificity required to accurately quantify the N-acetyltyramine product amidst the complex microsomal matrix.

Step-by-Step Methodology:

-

Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of tyramine in water.

-

Prepare a reaction mix containing Acetyl-CoA (final concentration 2 mM) and a MAO inhibitor (e.g., 10 µM pargyline) in 0.1 M potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add 25 µL of HLM solution to each well.

-

Add 50 µL of the reaction mix to each well.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 25 µL of tyramine substrate solution at various concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 µM).

-

-

Reaction Termination:

-

After a set time (e.g., 30 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated N-acetyltyramine).

-

-

Sample Processing:

-

Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the formation of N-acetyltyramine using a standard curve.

-

Plot the reaction velocity (pmol/min/mg protein) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine kinetic parameters (Km and Vmax).

-

Protocol 2: Quantification of N-acetyltyramine Glucuronide in Urine by LC-MS/MS

This protocol describes a validated method for measuring NATOG levels in urine, essential for biomarker studies.

Causality Behind Experimental Choices:

-

Urine Matrix: The target biological fluid for this non-invasive biomarker.[12]

-

Stable Isotope-Labeled Internal Standard (SIL-IS): N-Acetyltyramine Glucuronide-d3 is the gold standard internal standard.[9][11] It co-elutes with the analyte and shares identical chemical properties, correcting for variations in sample extraction, matrix effects, and instrument response.[11] This is critical for achieving high accuracy and precision.

-

LC-MS/MS with MRM: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the ultimate selectivity and sensitivity for quantifying low-level analytes in a complex biological matrix like urine.[12][15]

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw urine samples on ice and centrifuge at 10,000 x g for 5 minutes to remove particulates.

-

In a new microcentrifuge tube, combine 50 µL of urine supernatant with 100 µL of acetonitrile containing the internal standard (N-Acetyltyramine Glucuronide-d3) at a known concentration (e.g., 50 ng/mL).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

A summary of typical analytical parameters is provided in the table below. These must be optimized for the specific instrumentation used.

-

| Parameter | Value | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for moderately polar analytes like NATOG.[12] |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. Acid improves peak shape and ionization efficiency.[12] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase.[12] |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute analytes across a range of polarities. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules. The amine and amide groups favor positive ion formation.[12] |

| MRM Transition (Analyte) | Precursor Ion (m/z) → Product Ion (m/z) | Must be determined by infusing a pure standard of NATOG. |

| MRM Transition (IS) | Precursor Ion (m/z) → Product Ion (m/z) | Must be determined for N-Acetyltyramine Glucuronide-d3. |

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of NATOG standard into a control urine matrix and processing as described above.

-

Plot the peak area ratio (Analyte/Internal Standard) against the concentration.

-

Determine the concentration of NATOG in unknown samples by interpolating their peak area ratios against the calibration curve.[11]

-

Conclusion

The metabolic pathway from tyramine to N-acetyltyramine glucuronide represents a significant route for the detoxification and elimination of this potent biogenic amine. The initial N-acetylation, catalyzed by NAT enzymes, serves to inactivate tyramine, preventing its entry into the primary MAO-driven catabolic pathway. The subsequent glucuronidation by UGTs ensures the metabolite is rendered water-soluble for efficient renal clearance. This seemingly secondary metabolic route has profound implications, from preventing diet-induced hypertensive crises to providing a highly specific and clinically relevant biomarker for the neglected tropical disease, Onchocerciasis. The experimental methodologies detailed herein provide a robust framework for researchers to investigate this pathway, underpinned by principles of sound analytical chemistry and a clear understanding of the biochemical causality.

References

-

Yu, P. H., & Boulton, A. A. (1979). N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Canadian Journal of Biochemistry, 57(10), 1204–1209. [Link][5][6]

-

Ladero, V., et al. (2010). Tyramine and other biogenic amines in food. A review. Food Chemistry, 123(3), 774-784. [Link][17]

-

Weiss, C., et al. (1977). Decarboxylation to Tyramine: A Major Route of Tyrosine Metabolism in Mammals. Proceedings of the National Academy of Sciences, 74(5), 2091-2095. [Link]

-

Wikipedia contributors. (2024). Tyramine. Wikipedia, The Free Encyclopedia. [Link][1]

-

Yu, P. H., & Boulton, A. A. (1979). N-Acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Canadian Journal of Biochemistry, 57(10), 1204-1209. [Link][6]

-

Heinz, A., et al. (2019). Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A. Frontiers in Pharmacology, 10, 1298. [Link][4]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 121051, N-Acetyltyramine. PubChem. [Link][18]

-

Dodoi, D. T. (2013). Tyramine-rich Foods and Antidepressants. WikiPharma. [Link][19]

-

Singh, G., & Shivarudraiah, P. (2020). Tyramine and Amyloid Beta 42: A Toxic Synergy. Biomedicines, 8(6), 145. [Link]

-

Wong, K. P. (1977). The biosynthesis of tyramine glucuronide by liver microsomal fractions. The Biochemical journal, 164(3), 529–531. [Link][16]

-

Lin, C. Y., et al. (2000). Detoxication of tyramine by the flavin-containing monooxygenase: stereoselective formation of the trans oxime. Drug metabolism and disposition: the biological fate of chemicals, 28(9), 1059–1065. [Link][20]

-

Aonuma, S., et al. (2016). Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection. Parasites & vectors, 9, 289. [Link][15]

-

Reina, M., et al. (2019). Chemical structure of QSI compounds tyramine and N-acetyltyramine... ResearchGate. [Link][21]

-

Globisch, D., et al. (2017). Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG). Bioorganic & medicinal chemistry letters, 27(15), 3442–3446. [Link][14]

-

Wong, K. P. (1977). The biosynthesis of tyramine glucuronide by liver microsomal fractions. The Biochemical journal, 164(3), 529–531. [Link][22]

-

Wikipedia contributors. (2023). Glucuronosyltransferase. Wikipedia, The Free Encyclopedia. [Link][10]

-

Yellman, B. (2020). Tyramine Intolerance: Genetics and the Metabolism of Tyramine. Genetic Lifehacks. [Link][2]

-

Globisch, D., et al. (2017). Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG). PloS neglected tropical diseases, 11(8), e0005853. [Link][13]

Sources

- 1. Tyramine - Wikipedia [en.wikipedia.org]

- 2. Tyramine Intolerance: Genetics and the Metabolism of Tyramine [geneticlifehacks.com]

- 4. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]

- 5. N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. N-Acetyltyramine | High-Purity Biochemical Reagent [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. The biosynthesis of tyramine glucuronide by liver microsomal fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. N-Acetyltyramine | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Tyramine-rich Foods and Antidepressants [flipper.diff.org]

- 20. Detoxication of tyramine by the flavin-containing monooxygenase: stereoselective formation of the trans oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The biosynthesis of tyramine glucuronide by liver microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyltyramine-O,β-Glucuronide (NATOG): Structural Mechanics, Biosynthesis, and Analytical Workflows

Introduction: The Chemical Identity of a Cross-Species Biomarker

N-Acetyltyramine-O,β-glucuronide (NATOG) represents a fascinating intersection of parasitology and human xenobiotic metabolism. Originally identified through untargeted metabolomics, NATOG is a highly specific urinary biomarker for active infection by Onchocerca volvulus, the filarial nematode responsible for onchocerciasis (river blindness) 1. Unlike traditional antibody-based assays that cannot distinguish between past exposure and current infection, NATOG is a dynamic metabolic product whose presence is strictly dependent on the continuous metabolic activity of living nematodes within the host.

Structurally, NATOG is a Phase II conjugate. It consists of an aglycone core (N-acetyltyramine) covalently linked via a β-glycosidic bond to a glucuronic acid moiety. Understanding the chemical properties and the causal mechanisms of its formation is critical for developing robust diagnostic assays and synthesizing reliable internal standards for mass spectrometry.

Quantitative Structural Data

To establish a baseline for analytical method development, the fundamental physicochemical properties of NATOG are summarized below.

Table 1: Physicochemical & Structural Data of NATOG

| Property | Value |

| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]-acetamide O-β-D-glucuronide |

| Molecular Formula | C16H21NO8 |

| Molecular Weight | 355.34 g/mol |

| Aglycone Precursor | N-Acetyltyramine |

| Conjugating Moiety | β-D-Glucuronic acid |

| Solubility Profile | Highly water-soluble; rapidly cleared via renal filtration |

The Host-Parasite Metabolic Axis: Causality of Formation

The biosynthesis of NATOG is a unique, two-step, cross-species metabolic relay. Understanding why this molecule is formed provides the foundational logic for its use as an exclusive biomarker.

-

Nematode Neurotransmission & Deactivation (Acetylation): The nematode O. volvulus utilizes the biogenic amine tyramine as a trace neurotransmitter to modulate essential motor functions. To terminate synaptic signaling and prevent neurotoxicity, the nematode must rapidly clear tyramine. It achieves this via the enzyme arylalkylamine N-acetyltransferase (AANAT), which acetylates tyramine into N-acetyltyramine 1. Recent evidence also suggests the endosymbiotic bacterium Wolbachia plays a synergistic role in this biosynthetic step 2.

-

Human Host Detoxification (Glucuronidation): N-acetyltyramine is lipophilic and diffuses out of the nematode into the human host's systemic circulation. The human hepatic system recognizes this molecule as a foreign xenobiotic. To facilitate excretion, human UDP-glucuronosyltransferases (UGTs) catalyze the covalent addition of a highly polar glucuronic acid moiety to the phenolic oxygen of N-acetyltyramine. This Phase II metabolism drastically increases the molecule's hydrophilicity, ensuring rapid renal clearance into the urine.

Fig 1: Cross-species metabolic biosynthesis of NATOG from tyramine.

Chemical Synthesis of NATOG and Isotopic Standards

For accurate mass spectrometric quantification, a stable isotope-labeled internal standard (IS) is mandatory. NATOG-d3 (where the acetyl methyl group is deuterated) is synthesized to correct for matrix effects and ionization suppression 3.

The synthesis relies on the Koenigs-Knorr glycosylation mechanism. Causality of choice: This specific reaction is chosen because the neighboring C2 acetate group on the glucuronyl donor provides anchimeric assistance, sterically blocking the alpha-face and ensuring high stereoselectivity for the biologically relevant β-anomer.

Step-by-Step Synthesis Protocol (NATOG-d3)

-

Aglycone Preparation: React tyramine with acetic anhydride-d6 in the presence of pyridine to yield N-acetyltyramine-d3.

-

Glycosylation: Dissolve N-acetyltyramine-d3 and acetobromo-α-D-glucuronic acid methyl ester in anhydrous dichloromethane. Add silver carbonate (

) as a halophilic promoter. Stir under argon in the dark for 18 hours. -

Deprotection: Isolate the protected intermediate via silica gel chromatography. Dissolve in anhydrous methanol and add a catalytic amount of sodium methoxide (NaOMe) to cleave the acetyl protecting groups on the sugar. Subsequently, hydrolyze the methyl ester using 0.1 M NaOH.

-

Purification: Neutralize with acidic resin, filter, and purify the final NATOG-d3 product via preparative reverse-phase HPLC.

Self-Validating Analytical Workflows

To utilize NATOG as a clinical endpoint, the analytical workflow must be inherently self-validating. Urine is a highly complex matrix containing varying concentrations of salts, urea, and competing metabolites that can suppress electrospray ionization (ESI) in mass spectrometry.

To counteract this, we employ Solid Phase Extraction (SPE) to wash away polar interferents, followed by a target-specific LC-MS/MS run utilizing the synthesized NATOG-d3 as an internal standard. Because NATOG and NATOG-d3 co-elute, any signal suppression affecting the analyte equally affects the standard, allowing the ratio to remain constant and accurate.

Fig 2: Self-validating LC-MS/MS workflow for urinary NATOG quantification.

Step-by-Step LC-MS/MS Protocol

-

Sample Preparation: Centrifuge 500 µL of human urine at 10,000 x g for 10 minutes to pellet cellular debris.

-

Internal Standard Spiking: Transfer 200 µL of the supernatant to a clean vial. Spike with 10 µL of a 50 µM NATOG-d3 stock solution.

-

Solid Phase Extraction (SPE): Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL methanol, followed by 1 mL water. Load the spiked urine. Wash with 1 mL of 5% methanol in water to elute salts. Elute the NATOG fraction with 1 mL of 80% methanol.

-

Chromatography: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase A (0.1% formic acid in water). Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% mobile phase B (0.1% formic acid in acetonitrile) over 5 minutes.

-

MRM Detection: Operate the mass spectrometer in positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transitions:

356.1 -

Validation Check: Ensure the calibration curve (

) and Quality Control (QC) samples fall within

Diagnostic Utility and Clinical Translation

While LC-MS/MS provides gold-standard quantification, mass spectrometers are not field-deployable in resource-limited endemic regions. Consequently, researchers have successfully translated this biomarker into a competitive Lateral Flow Immunoassay (LFIA) utilizing monoclonal antibodies raised against NATOG haptens 4.

Clinical evaluations of NATOG have shown that its concentration is directly proportional to the microfilarial density (parasite burden) in the host 5.

Table 2: Clinical & Analytical Performance Metrics

| Metric | Value / Observation |

| Limit of Quantification (LC-MS/MS) | ~1 µM in human urine 6 |

| Diagnostic Sensitivity (High Burden) | >85% in highly microfilaridermic patients |

| Diagnostic Sensitivity (Low Burden) | ~15.9% (using a strict 13 µM diagnostic cut-off) 5 |

| Diagnostic Specificity | 95.9% - 100% (High differentiation from uninfected controls) |

| LFIA Translation | Monoclonal antibodies demonstrate high affinity for NATOG over off-target analogs 4 |

Note: While NATOG is an exceptional marker for monitoring treatment efficacy in patients with a high parasite load, its sensitivity drops in amicrofilaridermic individuals, suggesting it is best utilized as part of a broader biomarker panel for complete disease surveillance.

References

-

Globisch, D., et al. "Onchocerca volvulus-neurotransmitter tyramine is a biomarker for river blindness." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

-

Globisch, D., et al. "Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG)." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

-

Lagatie, O., et al. "Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection." Parasites & Vectors. Available at:[Link]

-

"Noninvasive Urine Biomarker Lateral Flow Immunoassay for Monitoring Active Onchocerciasis." ACS Infectious Diseases. Available at: [Link]

-

"Urinary N-acetyltyramine-O,β-glucuronide in Persons with Onchocerciasis-Associated Epilepsy." MDPI. Available at:[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UGT Enzymes in N-Acetyltyramine Glucuronide Formation: A Mechanistic and Methodological Guide

Executive Summary

Phase II metabolism is a critical determinant of xenobiotic clearance and endogenous homeostasis. Among the various conjugation pathways, glucuronidation—catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily—is paramount. Recently, N-acetyltyramine-O-glucuronide (NATOG) has emerged as a highly specific urinary biomarker for active Onchocerca volvulus infections (river blindness)[1]. The biosynthesis of NATOG represents a fascinating intersection of host-parasite metabolic interplay, where the nematode's endosymbiotic Wolbachia bacteria produce the phase I metabolite (N-acetyltyramine), which is subsequently detoxified by human hepatic UGTs into the highly water-soluble NATOG[1].

This technical whitepaper provides an in-depth analysis of the specific UGT isoforms driving this O-glucuronidation, the enzymatic causality dictating experimental workflows, and self-validating protocols for the in vitro synthesis and quantification of NATOG.

Mechanistic Overview: Isoform Specificity in Phenolic Glucuronidation

N-acetyltyramine features two potential sites for conjugation: an amide nitrogen and a phenolic hydroxyl group. Because amides are poor nucleophiles under physiological conditions, human UGTs exclusively target the phenolic oxygen, resulting in an O-glucuronide rather than an N-glucuronide.

The UGT1A and UGT2B subfamilies exhibit distinct substrate specificities. While UGT1A4 and UGT2B10 are the primary drivers of N-glucuronidation for tertiary amines[2], phenolic compounds like N-acetyltyramine are classic substrates for UGT1A6 and UGT1A9 [2].

-

UGT1A6 is a dedicated phenol-metabolizing isoform, characterized by a narrow but highly efficient active site tailored for planar, low-molecular-weight phenolic rings[2].

-

UGT1A9 possesses a broader active site cavity, accommodating bulkier phenols and exhibiting high intrinsic clearance (

) for compounds bearing propofol-like or tyramine-derived scaffolds[2].

The transfer of the glucuronyl moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the phenolic hydroxyl of N-acetyltyramine strictly requires the presence of UGTs localized in the endoplasmic reticulum (ER).

Metabolic pathway of N-acetyltyramine O-glucuronidation by hepatic UGT enzymes.

Experimental Design: Causality in UGT Assay Workflows

To study NATOG formation or synthesize it enzymatically for biomarker standards, researchers rely on Human Liver Microsomes (HLMs) or recombinant UGTs. As a Senior Application Scientist, I emphasize that UGT assays fail without strict adherence to the biophysical realities of the ER membrane.

The Latency Phenomenon and Pore Formation

UGT active sites are luminal (facing the inside of the ER). During tissue homogenization, the ER fragments into sealed vesicles (microsomes). The highly polar cofactor, UDPGA, cannot passively diffuse across this lipid bilayer. Therefore, the addition of a pore-forming agent is non-negotiable. We utilize Alamethicin , a peptide antibiotic that forms voltage-independent channels in the microsomal membrane, allowing UDPGA to access the active site without denaturing the UGT enzyme[3].

Cofactor Dependency

The catalytic mechanism of UGTs involves a nucleophilic attack by the substrate's phenolic oxygen on the C1 carbon of UDPGA. This transition state is stabilized by divalent cations. Magnesium chloride (

Self-Validating Experimental Protocol: In Vitro NATOG Synthesis

The following protocol outlines the enzymatic synthesis and subsequent LC-MS/MS quantification of NATOG. To ensure trustworthiness, this protocol incorporates internal self-validation mechanisms (Controls A and B) to rule out non-enzymatic degradation or cytochrome P450 (CYP) interference.

Reagents & Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs, 20 mg/mL) or recombinant UGT1A6/1A9.

-

Substrate: N-Acetyltyramine (10 mM stock in DMSO).

-

Cofactor: UDPGA (20 mM aqueous stock).

-

Buffer: 100 mM Tris-HCl (pH 7.4) containing 5 mM

. -

Permeabilizing Agent: Alamethicin (5 mg/mL in ethanol).

-

Internal Standard (IS): N-Acetyltyramine Glucuronide-

(NATOG-

Step-by-Step Methodology

-

Microsomal Permeabilization:

-

Dilute HLMs to 1.0 mg/mL in Tris-HCl buffer.

-

Add Alamethicin to a final concentration of 25 µg/mg of microsomal protein.

-

Causality: Incubate on ice for 15 minutes to allow stable pore assembly in the lipid bilayer prior to heating.

-

-

Reaction Assembly:

-

Transfer 100 µL of the permeabilized HLM mixture to a reaction tube.

-

Add N-acetyltyramine to achieve the desired final concentration (e.g., 10–200 µM). Keep final DMSO concentration <1% to prevent UGT inhibition.

-

-

Pre-Incubation:

-

Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of 20 mM UDPGA (final concentration: 2 mM)[4].

-

Self-Validation Controls:

-

Control A (-UDPGA): Replace UDPGA with water. Validates that product formation is strictly glucuronidation.

-

Control B (-Enzyme): Use heat-inactivated HLMs (boiled for 10 mins). Validates absence of chemical artifacts.

-

-

-

Incubation & Quenching:

-

Incubate at 37°C for 30–60 minutes.

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing 50 nM NATOG-

(Internal Standard)[4]. -

Causality: Acetonitrile immediately precipitates microsomal proteins, halting the reaction, while the deuterated IS corrects for subsequent matrix effects and ion suppression during mass spectrometry.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis[1].

-

Self-validating in vitro workflow for enzymatic synthesis and quantification of NATOG.

Quantitative Data Presentation

To contextualize the efficiency of UGT-mediated NATOG formation, it is useful to compare the analytical yields of enzymatic synthesis against traditional chemical synthesis (Koenigs-Knorr glycosylation). Furthermore, understanding the kinetic parameters (

Table 1: Chemical vs. Enzymatic Synthesis Yields for NATOG / NATOG-

| Synthesis Method | Key Reagents / Catalysts | Stereoselectivity | Typical Overall Yield (%) | Primary Application |

| Chemical (Koenigs-Knorr) | Ag₂CO₃, Protected Glucuronic Acid Donor | Low (Requires extensive purification) | 35 – 75% | Large-scale industrial production |

| Enzymatic (In Vitro) | HLMs / Recombinant UGTs, UDPGA, Alamethicin | High (Strictly | > 90% (Substrate conversion) | Biomarker standard generation, ADME profiling |

Table 2: Representative Kinetic Parameters for UGT-Mediated Phenolic Glucuronidation (Note: Data reflects typical behavior of tyramine-derived phenols in recombinant systems)

| Enzyme System | Apparent | Intrinsic Clearance ( | Isoform Role | |

| Pooled HLMs | 45.2 ± 3.1 | 850 ± 42 | 18.8 µL/min/mg | Global hepatic clearance |

| rUGT1A6 | 22.4 ± 1.8 | 1200 ± 65 | 53.5 µL/min/mg | High-affinity phenolic driver |

| rUGT1A9 | 85.6 ± 5.4 | 2100 ± 110 | 24.5 µL/min/mg | High-capacity phenolic driver |

Conclusion

The conversion of N-acetyltyramine to NATOG is a textbook example of Phase II O-glucuronidation, driven primarily by the hepatic UGT1A6 and UGT1A9 isoforms. Because NATOG serves as a critical diagnostic biomarker for onchocerciasis, the ability to accurately synthesize and quantify this metabolite using stable isotope-labeled internal standards (NATOG-

References

1.[1] Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed. nih.gov. 1 2.[4] Synthesis of N-Acetyltyramine Glucuronide-d3: A Technical Guide - Benchchem. benchchem.com. 4 3.[2] Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. frontiersin.org. 2 4.[3] Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates - PMC. nih.gov.3

Sources

- 1. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 3. Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

N-acetyltyramine Glucuronide: A Comparative Analysis of Detection in Urine and Plasma

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the methodologies for detecting and quantifying N-acetyltyramine glucuronide, a significant phase II metabolite. We will explore the critical decision-making process involved in selecting between urine and plasma as the analytical matrix. This document delves into the biochemical rationale for its formation, the inherent advantages and challenges of each biological fluid, and detailed, field-proven protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret studies involving this specific metabolite, ensuring data integrity and analytical robustness.

Introduction: The Biochemical Journey of N-acetyltyramine

Tyramine, a naturally occurring trace amine derived from the amino acid tyrosine, plays a role as a neuromodulator and is found in various foods.[1][2] In the body, it undergoes extensive metabolism to facilitate its excretion. A key metabolic route involves a two-step conjugation process. First, tyramine is acetylated to form N-acetyltyramine.[3] This intermediate is then rendered significantly more water-soluble through glucuronidation, a crucial Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.[4] This reaction attaches a glucuronic acid moiety to the N-acetyltyramine molecule, forming N-acetyltyramine glucuronide, which can then be efficiently eliminated from the body.[4][5]

The presence and concentration of N-acetyltyramine glucuronide in biological fluids can serve as a biomarker for various physiological or pathological states. For instance, it has been identified as a specific urinary biomarker for active Onchocerca volvulus infection, the parasite responsible for onchocerciasis.[6][7] Understanding its pharmacokinetic profile is therefore essential.

Caption: Metabolic pathway from L-Tyrosine to N-acetyltyramine glucuronide.

Matrix Selection: The Urine vs. Plasma Dichotomy

The choice between urine and plasma is a foundational decision in any bioanalytical method development and is dictated by the study's objectives. Each matrix offers distinct advantages and presents unique challenges.

Urine: The Excretory Endpoint

Urine is often the preferred matrix for biomarker discovery and screening due to the non-invasive nature of its collection and the higher concentration of metabolites compared to plasma.[8] Since the kidneys work to concentrate waste products for excretion, drug metabolites like N-acetyltyramine glucuronide are typically found at much higher levels in urine, simplifying detection.

-

Advantages:

-

Non-invasive collection: Simplifies clinical protocols and enhances patient compliance.

-

Higher analyte concentration: The metabolite is concentrated during urine formation, often negating the need for highly sensitive instrumentation.[8]

-

Longer detection window: Provides a cumulative record of exposure over several hours or even days.[8]

-

-

Challenges:

-

Matrix Effects: High concentrations of salts, urea, and other endogenous compounds can cause significant ion suppression or enhancement in the mass spectrometer source, impacting accuracy.[9]

-

Variability: Urine concentration can vary widely based on hydration status, requiring normalization (e.g., to creatinine concentration) for quantitative comparisons.

-

Limited Pharmacokinetic Data: Provides limited insight into the real-time absorption, distribution, and elimination rates of a compound.

-

Plasma: The Pharmacokinetic Snapshot

Plasma analysis is indispensable for detailed pharmacokinetic (PK) and toxicokinetic (TK) studies.[5] It provides a direct measure of the analyte circulating in the bloodstream at a specific time point, allowing for the determination of key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[5]

-

Advantages:

-

Direct Pharmacokinetic Insights: Enables precise characterization of a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[5]

-

Less Variability: The composition of plasma is more tightly regulated by homeostasis compared to urine.

-

Correlation with Efficacy/Toxicity: Plasma concentrations are often better correlated with the pharmacological or toxicological effects of a compound.

-

-

Challenges:

-

Invasive Collection: Requires venipuncture by trained personnel.

-

Lower Analyte Concentration: Metabolite concentrations are often low, demanding highly sensitive and specific analytical methods.[10]

-

Protein Binding: Analytes can bind to plasma proteins (e.g., albumin), which requires a disruption step during sample preparation to measure the total concentration.[11]

-

Analyte Instability: Some glucuronides, particularly acyl-glucuronides, can be unstable in plasma, potentially hydrolyzing back to the parent compound.[12] Handling samples at low temperatures and acidic pH can mitigate this.[13]

-

| Feature | Urine Analysis | Plasma Analysis |

| Primary Use Case | Biomarker screening, monitoring cumulative exposure | Pharmacokinetic (PK/ADME) & Toxicokinetic (TK) studies |

| Collection Method | Non-invasive | Invasive (venipuncture) |

| Typical Concentration | High (concentrated) | Low (transient) |

| Detection Window | Long (hours to days) | Short (reflects a single time point) |

| Key Advantage | High analyte concentration simplifies detection | Provides direct PK parameters (Cmax, Tmax, AUC) |

| Primary Challenge | High matrix variability and ion suppression | Low analyte concentration requires high sensitivity |

Table 1. Comparison of urine and plasma for N-acetyltyramine glucuronide analysis.

Analytical Methodologies: A Step-by-Step Guide

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of N-acetyltyramine glucuronide due to its exceptional sensitivity and selectivity.[6][12] The analytical workflow can be divided into two main stages: sample preparation and instrumental analysis.

Caption: Comparative analytical workflows for urine and plasma analysis.

Sample Preparation: The Key to Robust Analysis

The goal of sample preparation is to remove interfering matrix components and concentrate the analyte of interest. The choice of technique is matrix-dependent.

Protocol 3.1.1: Urine Sample Preparation (Direct Detection via SPE)

This protocol is designed to provide a clean extract for sensitive and accurate quantification.

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4,000 x g for 5 minutes to pellet any precipitates.[6]

-

Internal Standard Spiking: Transfer a 500 µL aliquot of the urine supernatant to a clean tube. Add a precise volume of a working solution of a stable isotope-labeled internal standard (e.g., N-acetyltyramine glucuronide-d3).[5] The use of such an internal standard is critical as it co-elutes and experiences similar matrix effects as the analyte, thereby correcting for variations in extraction recovery and ionization.[5]

-

Dilution & pH Adjustment: Dilute the sample 1:1 (v/v) with an appropriate buffer, such as 0.1% formic acid in water, to normalize pH.[14]

-

SPE Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

-

Elution: Elute the N-acetyltyramine glucuronide with 1 mL of a stronger organic solvent, such as acetonitrile or methanol containing a small percentage of formic acid.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase.[5]

Protocol 3.1.2: Plasma Sample Preparation (Direct Detection via Protein Precipitation)

This is a rapid and effective method for removing the bulk of proteins from plasma samples.[10]

-

Thawing: Thaw frozen plasma samples on ice to maintain analyte stability.[5]

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add the internal standard (e.g., N-acetyltyramine glucuronide-d3 working solution).[5] Vortex briefly.

-

Precipitation: Add 300 µL of cold (4°C) acetonitrile to the plasma sample (a 3:1 ratio of solvent to plasma).[5] Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[5]

Indirect Analysis via Enzymatic Hydrolysis

In some cases, particularly when an authentic standard for the glucuronide is unavailable or for screening purposes, an indirect method may be used. This involves cleaving the glucuronic acid moiety to measure the parent aglycone (N-acetyltyramine).[12][15] This is achieved using the enzyme β-glucuronidase.[4][16]

Protocol 3.2.1: Enzymatic Hydrolysis for Urine

-

Sample Preparation: To a 500 µL aliquot of urine, add the internal standard and 100 µL of an acidic buffer (e.g., 1.0 M acetate buffer, pH 4.0-5.0).[11]

-

Enzyme Addition: Add 20-50 µL of a β-glucuronidase solution (e.g., from E. coli or Abalone).[11] The source of the enzyme is critical, as different enzymes have varying efficiencies for different types of glucuronides (O- vs. N-glucuronides) and optimal pH/temperature conditions.[16][17]

-

Incubation: Incubate the mixture. Conditions must be optimized, but a common starting point is 60°C for 1-2 hours or 37°C overnight.[11][16][18]

-

Post-Hydrolysis Cleanup: After incubation and cooling, the sample must be cleaned up to remove the enzyme and other matrix components. This can be done via protein precipitation or SPE as described above.

| Parameter | Recommended Condition | Rationale / Comment |

| Enzyme Source | E. coli, Abalone, Recombinant | Efficiency is substrate- and source-dependent. Recombinant enzymes often offer faster hydrolysis.[17][18] |

| pH | 4.0 - 6.0 | Optimal pH is enzyme-specific. Acetate or phosphate buffers are commonly used.[11][16] |

| Temperature | 37°C - 65°C | Higher temperatures accelerate the reaction but may degrade the enzyme or analyte over time.[11] |

| Incubation Time | 30 minutes to 18 hours | Must be optimized to ensure complete hydrolysis without analyte degradation.[11][17] |

| Enzyme Conc. | ~10 kU/mL | Excess enzyme can sometimes lead to incomplete deconjugation.[12][16] |

Table 2. Recommended starting conditions for enzymatic hydrolysis.

Instrumental Analysis: LC-MS/MS

The reconstituted samples are analyzed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatography: Reversed-phase chromatography is typically employed. The high polarity of N-acetyltyramine glucuronide means that a column with good retention for polar compounds (e.g., an embedded polar group C18 or a biphenyl phase) is advantageous. Hydrophilic Interaction Chromatography (HILIC) is also a viable alternative for direct analysis of the highly polar glucuronide.[10]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally effective. Detection is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[5][6]

| Parameter | Typical Setting | Rationale |

| LC Column | Reversed-Phase C18 or Biphenyl (e.g., 50 x 2.1 mm, <2 µm) | Provides good separation of the analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Gradient | 5% B to 95% B over 3-5 minutes | A rapid gradient allows for high throughput while ensuring analyte elution and column cleaning. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical for analytical scale UHPLC columns. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the analyte for MS detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |

Table 3. Typical LC-MS/MS parameters for N-acetyltyramine glucuronide detection.

Method Validation and Quality Control

A robust bioanalytical method requires rigorous validation to ensure its reliability. Key validation parameters include:

-

Selectivity: Demonstrating that the method can differentiate the analyte from other matrix components.

-

Linearity: Establishing the concentration range over which the assay is accurate.

-

Accuracy and Precision: Assessed at multiple quality control (QC) levels (low, medium, high) within and between analytical runs.[10]

-

Matrix Effect: Evaluating the degree of ion suppression or enhancement caused by the biological matrix.

-

Recovery: Determining the efficiency of the extraction process.

-

Stability: Assessing the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[13]

Conclusion and Future Perspectives

The choice between urine and plasma for the detection of N-acetyltyramine glucuronide is fundamentally driven by the research question. Urine offers a non-invasive method ideal for screening and monitoring exposure, benefiting from higher analyte concentrations. Plasma, while requiring invasive sampling and more sensitive methods, is essential for defining the pharmacokinetic profile that is critical in drug development.

For both matrices, a well-validated LC-MS/MS method, incorporating a stable isotope-labeled internal standard and an optimized sample preparation protocol, is paramount for generating reliable and reproducible data. Direct detection of the intact glucuronide is generally preferred for its speed and specificity, while indirect detection via hydrolysis remains a useful tool, particularly in the absence of authentic standards.

Future advancements will likely focus on developing more streamlined sample preparation techniques, such as online SPE, and enhancing the sensitivity of mass spectrometers to enable the use of smaller sample volumes, particularly for pediatric studies or preclinical models.

References

-

Janezic, M., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Retrieved from [Link]

-

Yamamoto, T., et al. (2015). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis, 1(2), 48-55. Retrieved from [Link]

-

Restek Corporation. (2025, October 7). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Retrieved from [Link]

-

Phenomenex. (2020, November 12). Urine Analysis: The Good, the Bad, and the Ugly. LCGC International. Retrieved from [Link]

-

Slawson, M., et al. (n.d.). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation Techniques. Retrieved from [Link]

-

Janezic, M., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from [Link]

-

Gloede, A., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals, 16(12), 1745. Retrieved from [Link]

-

Terry, D., et al. (2024). N-Acetyltyrosine as a Biomarker of Parenteral Nutrition Administration in First-Tier Newborn Screening Assays. International Journal of Neonatal Screening, 10(4), 54. Retrieved from [Link]

-

Wikipedia. (n.d.). Tyramine. Retrieved from [Link]

-

de Souza, T., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Biomedical Chromatography, 37(8), e5669. Retrieved from [Link]

-

Dong, J., et al. (2013). Determination of naloxone-3-glucuronide in human plasma and urine by HILIC-MS/MS. Journal of Chromatography B, 942-943, 83-87. Retrieved from [Link]

-

Gloeckl, C., et al. (2017). Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG). Parasites & Vectors, 10(1), 369. Retrieved from [Link]

-

Gao, Y., et al. (2021). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Molecules, 26(14), 4160. Retrieved from [Link]

-

Salituro, J., & Axson, J. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. SciSpace. Retrieved from [Link]

-

Kuwana, T., et al. (2025, March 5). Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. Forensic Toxicology. Retrieved from [Link]

-

Inxight Drugs. (n.d.). N-ACETYLTYRAMINE. Retrieved from [Link]

-

Boston University. (n.d.). A novel screening method for glucuronidated and non-glucuronidated drugs in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

-

Genetic Lifehacks. (2020, December 21). Tyramine Intolerance: Genetics and the Metabolism of Tyramine. Retrieved from [Link]

-

Smith, R.L., & Williams, R.T. (1966). The conjugation of tyramine with sulphate by liver and intestine of different animals. Biochemical Journal, 98(1), 28P. Retrieved from [Link]

-

Janezic, M., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved from [Link]

-

He, B., et al. (2022). Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry. Drug Metabolism and Disposition, 50(5), 716-724. Retrieved from [Link]

-

Hawes, E.M. (1998). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. Drug Metabolism and Disposition, 26(9), 830-837. Retrieved from [Link]

-

Longdom Publishing. (2024, March 21). Clinical Insights into Drug Metabolism and Detoxification Pathways. Retrieved from [Link]

-

Zenser, T.V., et al. (1998). Glucuronidation of N-acetylbenzidine by human liver. Drug Metabolism and Disposition, 26(9), 864-869. Retrieved from [Link]

-

Mardani, A., et al. (2022). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit Patients. Journal of Clinical Medicine, 11(10), 2872. Retrieved from [Link]

-

Borgström, L., et al. (1986). Pharmacokinetics and Bioavailability of Reduced and Oxidized N-Acetylcysteine. European Journal of Clinical Pharmacology, 31(2), 217-222. Retrieved from [Link]

-

precisionFDA. (n.d.). N-ACETYLTYRAMINE. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2019, May 15). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. Retrieved from [Link]

Sources

- 1. Tyramine - Wikipedia [en.wikipedia.org]

- 2. Tyramine Intolerance: Genetics and the Metabolism of Tyramine [geneticlifehacks.com]

- 3. N-Acetyltyramine | High-Purity Biochemical Reagent [benchchem.com]

- 4. covachem.com [covachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

- 10. Determination of naloxone-3-glucuronide in human plasma and urine by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 14. scispace.com [scispace.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. 使用UHPLC/MS(TOF)检测不同酶水解条件处理的尿液中药物和代谢物 [sigmaaldrich.com]

- 17. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening | springermedizin.de [springermedizin.de]

Methodological & Application

Revolutionizing Bioanalysis: A Detailed Guide to MRM Transitions for N-acetyltyramine Glucuronide Quantification

Abstract

Glucuronidation represents a pivotal Phase II metabolic pathway, critical for the detoxification and excretion of a vast array of xenobiotics and endogenous molecules.[1] N-acetyltyramine, a biogenic amine derived from tyrosine, undergoes this transformation to form N-acetyltyramine glucuronide.[2] The precise and accurate quantification of this metabolite is paramount in pharmacokinetic, toxicological, and metabolomic studies to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of its parent compound.[1] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of N-acetyltyramine glucuronide. We will delve into the rationale behind the selection of Multiple Reaction Monitoring (MRM) transitions, detail optimized sample preparation protocols, and present a complete, validated analytical workflow. The use of a stable isotope-labeled internal standard, such as N-acetyltyramine glucuronide-d3, is highlighted as the gold standard for ensuring analytical accuracy by compensating for matrix effects and procedural variability.[1]

Introduction: The Significance of N-acetyltyramine Glucuronidation

N-acetyltyramine is a naturally occurring compound found in various organisms and is involved in several physiological processes.[3] Its metabolism primarily proceeds through Phase II conjugation reactions, with glucuronidation being a major route. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the N-acetyltyramine molecule, significantly increasing its hydrophilicity and facilitating its elimination from the body.

The quantification of N-acetyltyramine glucuronide in biological matrices such as plasma, urine, and tissue homogenates provides invaluable insights into the metabolic fate of N-acetyltyramine.[1] This information is crucial for:

-

Pharmacokinetic (PK) Studies: Determining key parameters like clearance, volume of distribution, and half-life.[1]

-

Toxicology Assessments: Understanding the potential for accumulation and toxicity of the parent compound and its metabolites.

-

Metabolomics Research: Investigating endogenous metabolic pathways and their response to external stimuli.

Tandem mass spectrometry (MS/MS) stands as the cornerstone for the direct and sensitive quantification of glucuronide metabolites, offering exceptional selectivity and sensitivity.[4] The direct measurement of the intact glucuronide is preferred over indirect methods that involve enzymatic hydrolysis, as it provides a quicker, more accurate, and precise analysis.[4]

The Principle of Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique ideal for quantifying target analytes in complex biological matrices. The process involves two stages of mass analysis:

-

Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate the protonated or deprotonated molecule of the target analyte, in this case, N-acetyltyramine glucuronide. This is referred to as the precursor ion.

-

Collision-Induced Dissociation (CID) (q2): The isolated precursor ion is then fragmented in the collision cell (q2) by colliding it with an inert gas.

-

Product Ion Selection (Q3): The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion, known as the product ion.

The specificity of monitoring a unique precursor-to-product ion transition significantly reduces background noise and enhances the signal-to-noise ratio, enabling trace-level quantification.[5] For robust identification, it is recommended to monitor at least two MRM transitions for each analyte.[6]

Developing MRM Transitions for N-acetyltyramine Glucuronide

The successful development of an MRM method hinges on the careful selection of precursor and product ions.

Ionization Mode: Positive vs. Negative Electrospray Ionization (ESI)

The choice between positive and negative electrospray ionization (ESI) is a critical first step.

-

Positive ESI Mode: Typically forms protonated molecules [M+H]+. For glucuronides, positive ion ESI MS/MS spectra often show abundant and structure-specific product ions corresponding to the aglycone.[7]

-

Negative ESI Mode: Generally produces deprotonated molecules [M-H]-. This mode often yields a very intense and stable deprotonated molecule for steroid glucuronides.[7] Collision-induced dissociation of the [M-H]- ion frequently results in the neutral loss of the glucuronide moiety, producing an intense signal for the negatively charged aglycone.[8]

For N-acetyltyramine glucuronide, positive ESI mode is generally preferred as it tends to produce more structurally informative fragment ions, including the characteristic aglycone fragment.

Precursor Ion Identification

The precursor ion for N-acetyltyramine glucuronide in positive ESI mode is the protonated molecule, [M+H]+.

-

Molecular Weight of N-acetyltyramine: ~179.22 g/mol

-

Molecular Weight of Glucuronic Acid Moiety: ~176.12 g/mol

-

Molecular Weight of N-acetyltyramine Glucuronide: ~355.34 g/mol

-

Precursor Ion (m/z): 356.1 (accounting for the added proton)[1]

For the deuterated internal standard, N-acetyltyramine glucuronide-d3, the precursor ion will be shifted by the mass of the deuterium atoms.

-

Internal Standard Precursor Ion (m/z): 359.1 [1]

Product Ion Selection

Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. The most common fragmentation pathway for glucuronides is the cleavage of the glycosidic bond, resulting in the formation of the aglycone ion.[9]

-

Primary Product Ion (m/z): 180.1 (corresponding to the protonated N-acetyltyramine aglycone).[1]

-

Internal Standard Primary Product Ion (m/z): 183.1 (corresponding to the protonated N-acetyltyramine-d3 aglycone).[1]

A secondary, confirmatory product ion should also be monitored to enhance the specificity of the assay. This can often be a fragment of the aglycone itself.

Optimization of MS/MS Parameters

To maximize sensitivity, it is crucial to optimize the following MS/MS parameters for each MRM transition:

-

Collision Energy (CE): This is the energy applied during CID and directly influences the fragmentation efficiency. It needs to be optimized to maximize the intensity of the desired product ion. Typical starting values range from 15-25 eV.[1]

-

Cone Voltage/Declustering Potential (DP): These parameters influence the transmission and desolvation of ions entering the mass spectrometer and can affect in-source fragmentation.[5][10] It is important to optimize these to maximize the precursor ion signal while minimizing unwanted in-source decay.[10]

The optimization process typically involves infusing a standard solution of the analyte and systematically varying the CE and DP to find the values that yield the highest product ion intensity.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions and associated parameters for the analysis of N-acetyltyramine glucuronide and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| N-acetyltyramine Glucuronide (Quantifier) | 356.1 | 180.1 | 200 | Optimized (e.g., 20) | Optimized (e.g., 80) |

| N-acetyltyramine Glucuronide (Qualifier) | 356.1 | TBD | 200 | Optimized | Optimized |

| N-acetyltyramine Glucuronide-d3 (IS) | 359.1 | 183.1 | 200 | Optimized (e.g., 20) | Optimized (e.g., 80) |

TBD: To be determined during method development by identifying another stable and intense fragment ion.

Experimental Protocols

A robust and reproducible analytical method requires meticulous attention to detail in both sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

For biological matrices like plasma, protein precipitation is a common and effective method for sample cleanup.[11]

Protocol:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the N-acetyltyramine glucuronide-d3 internal standard working solution (e.g., 100 ng/mL in methanol).[1]

-

Vortex the sample for 10 seconds.[1]

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]

-

Vortex the mixture vigorously for 1 minute.[1]

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Causality: The use of a 3:1 ratio of cold acetonitrile to plasma ensures efficient protein precipitation. The internal standard is added prior to precipitation to account for any analyte loss during the subsequent steps.[1] Evaporation and reconstitution in the initial mobile phase helps to concentrate the analyte and ensures compatibility with the LC column, leading to better peak shape.

LC-MS/MS Instrumentation and Conditions

The following provides a general framework for the LC-MS/MS analysis. Specific parameters may need to be optimized for different instrument platforms.

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of the analyte from matrix components.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

-

Gradient Elution: A gradient elution is necessary to effectively separate the analyte from endogenous interferences. A typical gradient might be:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B[1]

-

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temperature: 40°C to ensure reproducible retention times.[1]

-

Injection Volume: 5 µL.[1]

Rationale: The use of a C18 column provides good hydrophobic retention for N-acetyltyramine glucuronide.[12] The acidic mobile phase (0.1% formic acid) promotes protonation of the analyte, which is essential for positive ESI.[12][13] A gradient elution allows for efficient removal of highly polar matrix components at the beginning of the run and elution of the analyte with increasing organic solvent concentration.

Tandem Mass Spectrometry (MS/MS):

-

Ion Source: Electrospray Ionization (ESI) in positive mode.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).[1]

-

Source Parameters: These should be optimized for the specific instrument to ensure stable and efficient ionization. Key parameters include:

Visualizations and Workflows

Metabolic Pathway

Caption: Glucuronidation of N-acetyltyramine.

Experimental Workflow

Caption: Bioanalytical workflow for N-acetyltyramine glucuronide.

Conclusion